molecular formula C13H22N2O6 B599858 Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester CAS No. 150927-67-6

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester

Cat. No.: B599858
CAS No.: 150927-67-6
M. Wt: 302.327
InChI Key: LGQYQQMQUXJWSU-UHFFFAOYSA-N
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Description

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester is a chemical compound that belongs to the family of pyridazine derivatives. It has a molecular formula of C14H21NO6 and a molecular weight of 303.32 g/mol. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester typically involves the reaction of tetrahydropyridazine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bonds. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Its biological activities, such as anti-inflammatory and antioxidant properties, make it a valuable compound for studying cellular processes and disease mechanisms.

    Medicine: The compound’s antitumor properties are of interest in cancer research, where it is used to develop and test new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes, enhancing the understanding of complex chemical interactions.

Mechanism of Action

The mechanism of action of Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triethyl citrate: Another ester compound with different biological activities.

    Tetrahydropyridazine derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester is unique due to its specific combination of functional groups, which confer its distinct biological activities and chemical reactivity. Its versatility in various scientific research applications sets it apart from other similar compounds.

Biological Activity

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester, with the chemical formula C13H22N2O6C_{13}H_{22}N_{2}O_{6} and CAS number 150927-67-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight: 302.32 g/mol
  • Chemical Structure: The compound features a pyridazine ring with three carboxylic acid moieties esterified with ethyl groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity: The compound has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects: It has been implicated in the modulation of inflammatory pathways, potentially reducing inflammation in various biological systems.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways related to inflammation and immune response .
  • Modulation of Cellular Pathways: The compound may influence pathways involved in cell proliferation and apoptosis, particularly in cancer cell lines.
  • Interaction with Reactive Oxygen Species (ROS): Its antioxidant properties suggest that it can interact with ROS, mitigating cellular damage.

In Vitro Studies

A variety of in vitro studies have assessed the biological activity of this compound:

  • Antioxidant Assays: In one study, the compound demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Antimicrobial Testing: The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 125 µg/mL for both strains .

In Vivo Studies

In vivo studies have further elucidated its biological effects:

  • Anti-inflammatory Models: In animal models of inflammation, this compound reduced edema significantly when administered at doses of 30 mg/kg body weight .
  • Cancer Research: Preliminary results indicate that this compound may inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant capacity of this compound revealed that it effectively reduced lipid peroxidation in rat liver homogenates. The results were comparable to those obtained with well-known antioxidants.

Case Study 2: Antimicrobial Activity

Another investigation focused on its antimicrobial properties demonstrated that the compound exhibited a dose-dependent effect against both Gram-positive and Gram-negative bacteria. This study highlighted its potential as a natural preservative in food applications.

Properties

IUPAC Name

triethyl diazinane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-4-19-11(16)10-8-7-9-14(12(17)20-5-2)15(10)13(18)21-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQYQQMQUXJWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(N1C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704544
Record name Triethyl tetrahydropyridazine-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150927-67-6
Record name Triethyl tetrahydropyridazine-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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